molecular formula C23H16FN3O3 B278249 4-cyano-2-fluoro-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide

4-cyano-2-fluoro-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide

Cat. No. B278249
M. Wt: 401.4 g/mol
InChI Key: XUJOANVPIQVRRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-cyano-2-fluoro-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is known for its unique properties that make it an effective tool in the study of various biological processes.

Mechanism of Action

The exact mechanism of action of 4-cyano-2-fluoro-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide is not fully understood. However, it is believed to inhibit the activity of certain enzymes and proteins that are involved in the regulation of various biological processes. This leads to the suppression of inflammation, cell proliferation, and angiogenesis.
Biochemical and Physiological Effects:
4-cyano-2-fluoro-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes such as COX-2 and MMP-9, which are involved in the regulation of inflammation and angiogenesis. This leads to the suppression of inflammation and angiogenesis, which is beneficial for the treatment of various diseases such as cancer and arthritis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-cyano-2-fluoro-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide in lab experiments is its unique properties that make it an effective tool in the study of various biological processes. However, one of the limitations of using this compound is its potential toxicity, which can affect the results of the experiment.

Future Directions

There are several future directions for the study of 4-cyano-2-fluoro-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide. One possible direction is the development of new derivatives of this compound that have improved efficacy and reduced toxicity. Another possible direction is the study of the potential applications of this compound in the treatment of various diseases such as cancer, arthritis, and viral infections. Additionally, the study of the mechanism of action of this compound can provide insights into the regulation of various biological processes.
Conclusion:
In conclusion, 4-cyano-2-fluoro-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide is a chemical compound that has potential applications in the field of medicine. Its unique properties make it an effective tool in the study of various biological processes. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential applications of this compound in the field of medicine.

Synthesis Methods

The synthesis of 4-cyano-2-fluoro-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide involves the reaction of 2-methyl-5-(5-methoxy-1,3-benzoxazol-2-yl)aniline with 4-cyano-2-fluorobenzoyl chloride in the presence of a base. The reaction yields the desired compound, which can be purified using various chromatography techniques.

Scientific Research Applications

4-cyano-2-fluoro-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide has been extensively studied for its potential applications in the field of medicine. This compound is known to have anti-inflammatory, anti-cancer, and anti-viral properties. It has been used in the study of various biological processes such as apoptosis, cell cycle regulation, and angiogenesis.

properties

Molecular Formula

C23H16FN3O3

Molecular Weight

401.4 g/mol

IUPAC Name

4-cyano-2-fluoro-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide

InChI

InChI=1S/C23H16FN3O3/c1-13-3-5-15(23-27-20-11-16(29-2)6-8-21(20)30-23)10-19(13)26-22(28)17-7-4-14(12-25)9-18(17)24/h3-11H,1-2H3,(H,26,28)

InChI Key

XUJOANVPIQVRRB-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)OC)NC(=O)C4=C(C=C(C=C4)C#N)F

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)OC)NC(=O)C4=C(C=C(C=C4)C#N)F

Origin of Product

United States

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